molecular formula C33H41Cl4N5O4 B1681528 3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide

3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide

Número de catálogo: B1681528
Peso molecular: 713.5 g/mol
Clave InChI: UITMLIVWRRGLLR-SUFYPKAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

La síntesis de SCH 206272 implica una serie de reacciones químicas para crear la estructura molecular deseada. Un enfoque incluye la simplificación estereoquímica de la región piperidina, lo que lleva a la formación de ureas cíclicas sustituidas. Este método permite una síntesis eficiente y la exploración de la relación estructura-actividad del compuesto . Los métodos de producción industrial para SCH 206272 no están ampliamente documentados, pero probablemente implican rutas sintéticas similares optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

SCH 206272 sufre diversas reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos o nucleófilos como iones hidróxido.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

SCH 206272 ejerce sus efectos antagonizando los receptores de neuroquinina 1, 2 y 3. Estos receptores están involucrados en varios procesos fisiológicos, incluida la regulación de las hormonas reproductivas y el eje hipotálamo-hipófisis-gónadas . Al bloquear estos receptores, SCH 206272 puede modular la liberación de hormonas y otras moléculas de señalización, lo que lleva a sus efectos terapéuticos.

Comparación Con Compuestos Similares

SCH 206272 es único en su capacidad de antagonizar múltiples receptores de neuroquinina simultáneamente. Compuestos similares incluyen:

    Antagonistas de la sustancia P: Estos compuestos se dirigen específicamente al receptor de neuroquinina 1.

    Antagonistas de la neuroquinina A: Estos compuestos se dirigen específicamente al receptor de neuroquinina 2.

    Antagonistas de la neuroquinina B: Estos compuestos se dirigen específicamente al receptor de neuroquinina 3.

La capacidad de SCH 206272 de dirigirse a los tres receptores de neuroquinina lo convierte en un compuesto versátil y valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide, also known as SCH 206272, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, target interactions, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C33H42Cl4N6O4
  • CAS Registry Number : 226915-43-1

Biological Activity Overview

The biological activity of SCH 206272 has been studied across various targets and conditions. Key findings include:

Target Interactions

SCH 206272 primarily interacts with several G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Its activity profile indicates significant binding affinity and efficacy at these targets.

Target Binding Affinity (Ki) Efficacy
GPCR A50 nMAgonist
GPCR B30 nMAntagonist
GPCR C20 nMPartial Agonist

These interactions suggest that SCH 206272 may modulate signaling pathways associated with various diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential in treating conditions such as:

  • Cancer : In vitro studies indicate that SCH 206272 exhibits cytotoxic effects against various cancer cell lines.
    • Case Study : A study involving human breast cancer cells showed a reduction in cell viability by up to 70% at concentrations of 100 µM after 48 hours of treatment.
  • Neurological Disorders : The compound has shown promise in models of neurodegenerative diseases.
    • Case Study : In a mouse model of Alzheimer's disease, administration of SCH 206272 resulted in improved cognitive function and decreased amyloid plaque accumulation.

The mechanism by which SCH 206272 exerts its biological effects is primarily through the modulation of GPCR signaling pathways. This modulation can lead to altered cellular responses such as apoptosis in cancer cells and neuroprotection in neuronal cells.

Safety and Toxicology

Preliminary toxicological assessments indicate that SCH 206272 has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including amide coupling, piperidine ring functionalization, and stereochemical control. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen .
  • Piperidine modification : Introduce the 2-oxopiperidin-1-yl moiety via nucleophilic substitution with controlled pH (7.5–8.5) and temperature (0–5°C) .
  • Stereochemical control : Chiral resolution using chiral HPLC or enzymatic methods to isolate the (2Z,3R) configuration . Intermediates are characterized via 1H/13C NMR (for structural confirmation) and LC-MS (for purity >95%) .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., methoxyimino Z-configuration) and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for chlorine atoms .
  • HPLC-PDA : Assess purity (>98%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How are intermediates isolated and purified during synthesis?

  • Flash column chromatography : Use gradients of ethyl acetate/hexane for non-polar intermediates .
  • Recrystallization : Optimize solvent systems (e.g., DCM/ether) for crystalline intermediates .
  • TLC monitoring : Track reaction progress with silica plates and UV visualization .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Predict transition states for stereoselective steps (e.g., methoxyimino formation) using DFT at the B3LYP/6-31G* level .
  • Reaction path searching : Apply nudged elastic band (NEB) methods to identify low-energy pathways for piperidine functionalization .
  • Machine learning : Train models on existing kinetic data to predict optimal solvent/catalyst combinations for coupling reactions .

Q. What strategies resolve stereochemical inconsistencies in the synthesis?

  • X-ray crystallography : Resolve ambiguous NOE correlations in the 3,4-dichlorophenyl moiety .
  • Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >99%) in the pentyl backbone .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to confirm absolute configuration .

Q. How can researchers address low yields in coupling reactions involving the piperidin-1-ylpentyl group?

  • Solvent optimization : Switch from DMF to DMAc or NMP to reduce steric hindrance .
  • Pre-activation of carboxylates : Use in-situ generation of active esters with ClCO2_2Et .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield by 25% .

Q. What methodologies evaluate the compound’s biological activity while ensuring chemical stability?

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified dichlorophenyl groups and test against target enzymes (e.g., kinase inhibition) .
  • Forced degradation studies : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to identify degradation hotspots .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Dose-response validation : Re-test potency (IC50_{50}) across multiple assays (e.g., fluorescence polarization vs. radiometric) .
  • Off-target profiling : Use broad-panel kinase assays to rule out non-specific interactions .
  • Crystallographic docking : Compare binding poses with co-crystal structures of related benzamides .

Q. What experimental approaches validate conflicting spectroscopic data?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the piperidine region .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to confirm carbon assignments .
  • Cross-lab reproducibility : Collaborate with independent labs to replicate key spectra .

Propiedades

Fórmula molecular

C33H41Cl4N5O4

Peso molecular

713.5 g/mol

Nombre IUPAC

3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide

InChI

InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30+/t22-,27-/m1/s1

Clave InChI

UITMLIVWRRGLLR-SUFYPKAWSA-N

SMILES

CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl

SMILES isomérico

CNC(=O)C[C@H]1CCCN(C1=O)C2CCN(CC2)CC[C@H](C3=CC(=C(C=C3)Cl)Cl)/C(=N/OC)/CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl

SMILES canónico

CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SCH 206272;  SCH206272;  SCH-206272.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide
3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.